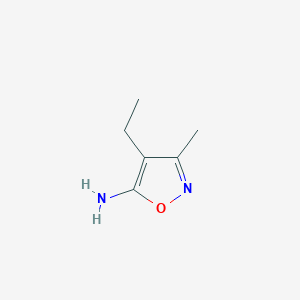
N-(2-溴乙基)-1,3-丙二胺二氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.
科学研究应用
N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide typically involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include corresponding alcohols or carboxylic acids.
Reduction Reactions: Products include primary amines or alcohols.
作用机制
The mechanism of action of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in the design of drugs and other bioactive compounds .
相似化合物的比较
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-Chloroethylamine hydrochloride
Comparison: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is unique due to its specific structure, which allows for the formation of a variety of derivatives through substitution and cyclization reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for the development of novel bioactive molecules .
属性
CAS 编号 |
23545-42-8 |
|---|---|
分子式 |
C5H14Br2N2 |
分子量 |
261.99 g/mol |
IUPAC 名称 |
N'-(2-bromoethyl)propane-1,3-diamine;hydrobromide |
InChI |
InChI=1S/C5H13BrN2.BrH/c6-2-5-8-4-1-3-7;/h8H,1-5,7H2;1H |
InChI 键 |
POANSIVBBLUJFG-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCBr.Br.Br |
规范 SMILES |
C(CN)CNCCBr.Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates?
A1: N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide serves as a crucial intermediate in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates. These phosphorothioates are considered potential chemical radioprotectants [, ]. The dihydrobromide compound reacts with sodium thiophosphate in dimethylformamide (DMF) to yield the desired phosphorothioates.
Q2: Can you describe a synthesis route for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide?
A2: Two methods are described in the research:
- Method 1 [, ]: This approach involves reacting 1,3-diaminopropane with 2-chloroethanol to obtain 2-(3-aminopropylamino) ethanol. This intermediate then undergoes a Cortese treatment to yield N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
- Method 2 []: N-(2-ethoxyl)-1,3-propanediamine is reacted with hydrobromic acid in a two-step process. The product is then isolated and purified to obtain N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide.
Q3: What are the advantages of the described synthesis methods for N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide compared to previous methods?
A3: While the provided research highlights the use of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide, it does not delve into comparisons with prior synthesis methods for this specific compound. The papers focus on the overall synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates and emphasize the advantages of their chosen routes in achieving higher yields and shorter reaction times [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


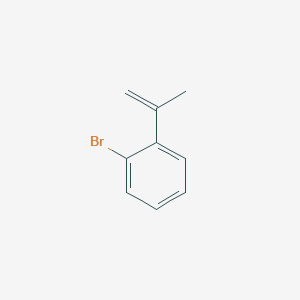
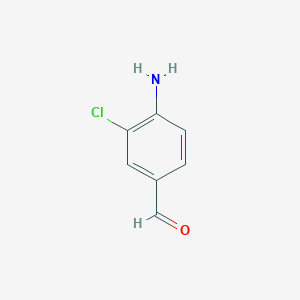
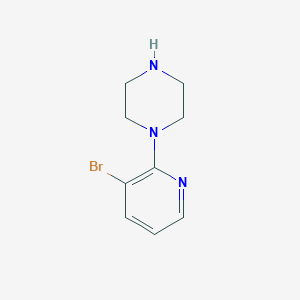
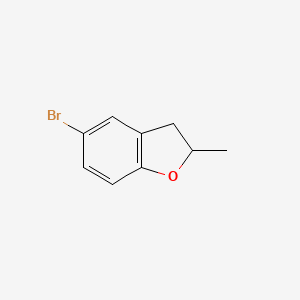


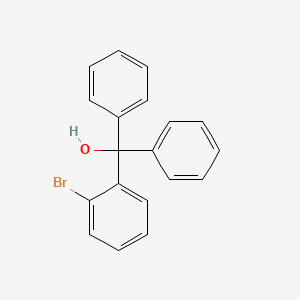
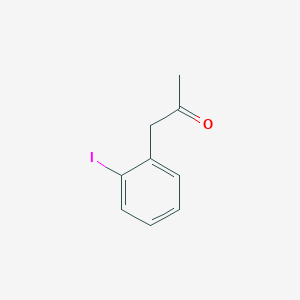
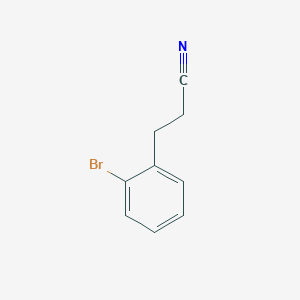

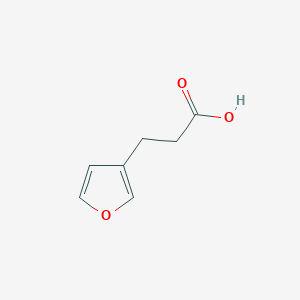
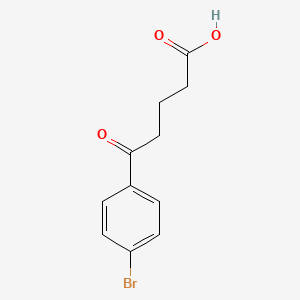
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)
